

Spectral Analysis of 5-Bromo-2-propoxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-2-propoxypyrimidine**

Cat. No.: **B1292394**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data and analytical methodologies for the characterization of **5-Bromo-2-propoxypyrimidine** (CAS No. 886365-64-6). Due to the limited availability of public experimental data for this specific compound, this document presents predicted spectral values based on established principles of spectroscopy and data from analogous structures. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to guide researchers in their analytical workflows.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **5-Bromo-2-propoxypyrimidine**. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ^1H NMR Spectral Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.55	Singlet	2H	H-4, H-6 (Pyrimidine ring protons)
~4.30	Triplet	2H	-O-CH ₂ -CH ₂ -CH ₃
~1.85	Sextet	2H	-O-CH ₂ -CH ₂ -CH ₃
~1.05	Triplet	3H	-O-CH ₂ -CH ₂ -CH ₃

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~163.5	C-2 (Carbon attached to propoxy group)
~158.0	C-4, C-6 (Pyrimidine ring carbons)
~115.0	C-5 (Carbon attached to bromine)
~70.0	-O-CH ₂ -CH ₂ -CH ₃
~22.5	-O-CH ₂ -CH ₂ -CH ₃
~10.5	-O-CH ₂ -CH ₂ -CH ₃

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970-2870	Medium-Strong	C-H stretch (Aliphatic)
~1580-1550	Strong	C=N, C=C stretch (Pyrimidine ring)
~1470-1430	Medium	C-H bend (Aliphatic)
~1250-1200	Strong	C-O-C stretch (Asymmetric)
~1050-1000	Strong	C-O-C stretch (Symmetric)
~600-500	Medium-Strong	C-Br stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Abundance	Assignment
216/218	High	[M] ⁺ , Molecular ion peak (Characteristic 1:1 isotopic pattern for Bromine)
173/175	Medium	[M - C ₃ H ₇] ⁺ , Loss of propyl group
137	Medium	[M - Br] ⁺ , Loss of Bromine
79/81	Medium	[Br] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

- Accurately weigh 5-10 mg of purified **5-Bromo-2-propoxypyrimidine**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.
- Cap the NMR tube securely.

 ^1H NMR Acquisition:

- Insert the sample into the spectrometer.
- Tune and shim the instrument to achieve optimal magnetic field homogeneity.
- Acquire a standard one-dimensional ^1H NMR spectrum.
- Set the spectral width to cover a range of 0-10 ppm.
- Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
- Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.
- Process the data using Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak of CDCl_3 at 7.26 ppm.

 ^{13}C NMR Acquisition:

- Switch the spectrometer to the ^{13}C nucleus frequency.
- Acquire a proton-decoupled ^{13}C NMR spectrum.
- Set the spectral width to cover a range of 0-200 ppm.
- Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.

- Co-add 1024 or more scans to achieve a good signal-to-noise ratio due to the low natural abundance of ^{13}C .
- Process the data similarly to the ^1H spectrum.
- Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Place a small amount of the solid **5-Bromo-2-propoxypyrimidine** sample directly onto the ATR crystal.
- Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record a background spectrum of the empty, clean ATR crystal.
- Record the sample spectrum in the range of 4000-400 cm^{-1} .
- Set the resolution to 4 cm^{-1} .
- Co-add 16-32 scans to improve the signal-to-noise ratio.
- The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source and a quadrupole mass analyzer.

Sample Preparation:

- Prepare a dilute solution of **5-Bromo-2-propoxypyrimidine** in a volatile solvent such as methanol or dichloromethane (10-100 µg/mL).

Data Acquisition:

- Introduce the sample into the ion source via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
- Set the electron ionization energy to 70 eV.
- Scan a mass range of m/z 50-300.
- The quadrupole mass analyzer will separate the ions based on their mass-to-charge ratio.
- The detector will record the abundance of each ion.

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of **5-Bromo-2-propoxypyrimidine**.

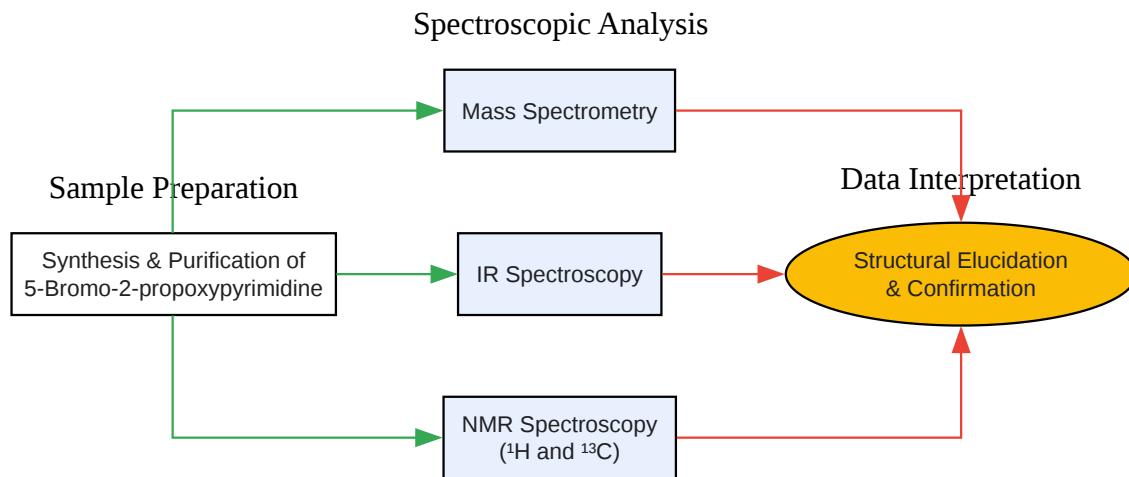

[Click to download full resolution via product page](#)

Figure 1: Overall workflow for the spectral characterization of **5-Bromo-2-propoxypyrimidine**.

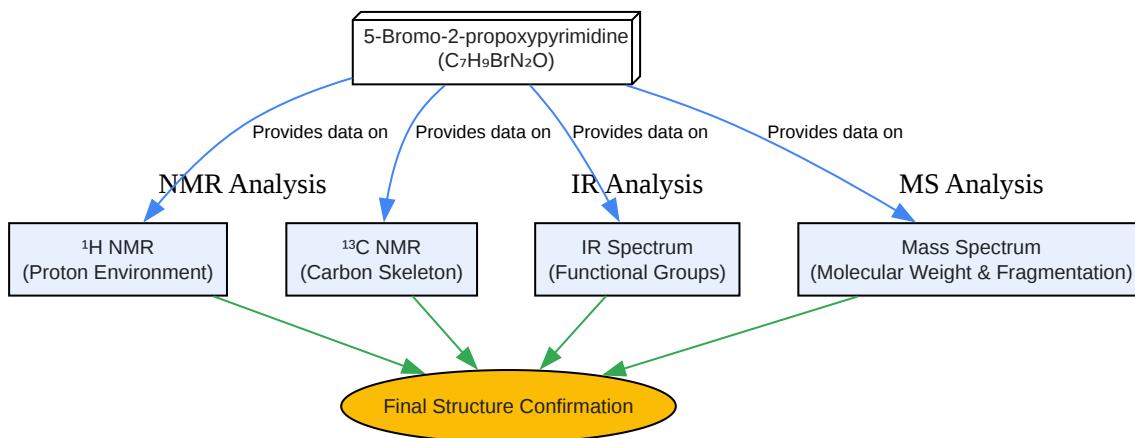

[Click to download full resolution via product page](#)

Figure 2: Logical relationship between spectroscopic techniques and structural elucidation.

- To cite this document: BenchChem. [Spectral Analysis of 5-Bromo-2-propoxypyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1292394#spectral-data-for-5-bromo-2-propoxypyrimidine-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com